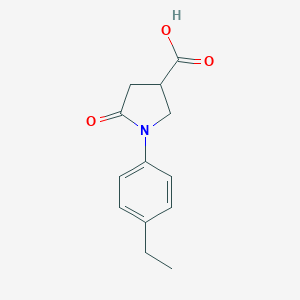

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a 4-ethylphenyl group at the nitrogen atom and a carboxylic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting oxidative stress, microbial infections, and cancer . Its synthesis typically involves cyclocondensation reactions, with modifications at the phenyl ring or pyrrolidine core to enhance pharmacological properties.

Properties

IUPAC Name |

1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-9-3-5-11(6-4-9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUTKZCUVWXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. These compounds have shown promising results against multidrug-resistant pathogens, particularly Gram-positive bacteria and certain fungi.

Case Study:

A study focused on the synthesis of similar derivatives demonstrated their effectiveness against strains such as Staphylococcus aureus and Candida auris. The derivatives exhibited structure-dependent antimicrobial activity, indicating that modifications to the core structure can enhance efficacy against resistant strains .

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Acinetobacter baumannii | Moderate | |

| Candida auris | Effective |

Anticancer Activity

Another significant application is in anticancer research. Compounds derived from this compound have been tested for their cytotoxic effects on various cancer cell lines.

Case Study:

In vitro studies using A549 human lung cancer cells revealed that certain derivatives exhibited notable cytotoxicity, suggesting their potential as novel anticancer agents . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the pyrrolidine ring significantly influenced the anticancer activity.

| Cancer Cell Line | Efficacy | Reference |

|---|---|---|

| A549 (Lung Cancer) | High Cytotoxicity | |

| MCF7 (Breast Cancer) | Moderate |

Antioxidant Properties

Beyond antimicrobial and anticancer applications, some derivatives of this compound have been investigated for their antioxidant capabilities. The antioxidant activity was assessed using various assays, including DPPH radical scavenging methods.

Findings:

Certain derivatives demonstrated antioxidant activities surpassing that of ascorbic acid, indicating their potential use in formulations aimed at reducing oxidative stress .

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with structurally related derivatives, focusing on substituents and key properties:

Key Observations :

- Electron-Withdrawing Groups (Cl, OH) : Enhance antioxidant and antimicrobial activity by increasing electrophilicity and hydrogen-bonding capacity. For example, 1-(5-chloro-2-hydroxyphenyl) derivatives exhibit superior radical scavenging compared to ethyl-substituted analogs .

- Lipophilic Groups (Ethyl, Acetyl): Improve pharmacokinetic properties.

- Halogen Positioning : 5-Chloro substitution on the phenyl ring (vs. 3- or 4-position) optimizes steric and electronic interactions with biological targets, as seen in antimicrobial assays .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl) Derivatives :

- Compound 10 (1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one): DPPH scavenging activity 1.5× higher than ascorbic acid (IC₅₀: 8.2 µM vs. 12.4 µM) .

- Compound 21 (1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one): Reducing power optical density = 1.149 (vs. 0.85 for ascorbic acid) .

- 1-(4-Ethylphenyl) Analog: Limited direct antioxidant data, but structural analogs activate Nrf2, a master regulator of antioxidant response .

Antimicrobial Activity

Biological Activity

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 133748-26-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

This compound features a pyrrolidine ring with a carboxylic acid functional group and an ethylphenyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of 5-oxopyrrolidine compounds, including this compound. These compounds have shown promising activity against multidrug-resistant pathogens.

- Mechanism : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida auris | 8 µg/mL |

These findings indicate that derivatives can be tailored to enhance efficacy against specific pathogens, making them candidates for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells.

- Study Findings :

- Compounds exhibited structure-dependent cytotoxicity.

- The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 50 µM.

| Compound Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 60 |

| 100 | 30 |

The results suggest that this compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives, including the target compound, highlighted its effectiveness against vancomycin-resistant strains. The derivatives were tested using broth microdilution methods to determine their MIC against various Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

In another study focusing on anticancer properties, A549 cells were treated with varying concentrations of the compound. The MTT assay revealed that at higher concentrations, there was a significant reduction in cell viability compared to controls, indicating potential for therapeutic use in lung cancer treatment .

Q & A

Q. What are the common synthetic routes for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

A typical synthesis involves reacting substituted aniline derivatives (e.g., 4-ethylaniline) with itaconic acid in water under reflux conditions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized by condensing 2,4-difluoroaniline with itaconic acid at boiling temperatures, followed by esterification using catalytic sulfuric acid . Adjusting the substituents on the aniline precursor can yield the 4-ethylphenyl variant.

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry . For example, pyrazole-5-carboxylic acid derivatives were characterized by IR (C=O and N-H stretches), ¹H NMR (aromatic and pyrrolidine protons), and ESI-MS for molecular ion confirmation . Recrystallization in ethanol or DMF is often employed to ensure purity before analysis .

Q. How is the compound purified after synthesis?

Recrystallization using ethanol or toluene is common. In the synthesis of 5-oxopyrrolidine derivatives, post-reaction mixtures are filtered, and the solid product is recrystallized from ethanol to achieve >95% purity . Column chromatography may also be used if byproducts persist.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

Yield optimization involves:

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .

- Temperature control : Reflux conditions (e.g., in p-xylene) are critical for complete cyclization .

Controlled experiments comparing these variables are recommended to identify optimal conditions.

Q. How should researchers address contradictions in spectral data during characterization?

Unexpected NMR peaks or IR stretches may indicate:

- Tautomeric forms : The 5-oxopyrrolidine ring can exhibit keto-enol tautomerism, altering proton environments .

- Byproduct formation : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or impurities .

- Crystallinity issues : Recrystallize the compound and reacquire data to rule out amorphous impurities .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Derivatization : Introducing substituents at the 4-ethylphenyl or pyrrolidine positions (e.g., esterification, amidation) .

- Biological assays : Testing variants for enzymatic inhibition (e.g., PYCR1, a reductase linked to proline metabolism) .

- Computational modeling : Docking studies to predict interactions with target proteins (e.g., using AutoDock Vina) .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Prepare solutions in buffers (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Track changes in the carbonyl peak (IR ~1700 cm⁻¹) and quantify degradation products .

Q. What controls are essential in biological activity assays?

- Positive controls : Known inhibitors of target enzymes (e.g., proline analogs for PYCR1 studies) .

- Vehicle controls : DMSO or ethanol at concentrations matching test samples to rule out solvent effects .

Data Interpretation Challenges

Q. How to resolve low reproducibility in synthetic yields?

- Ensure anhydrous conditions for moisture-sensitive steps (e.g., esterification) .

- Standardize catalyst activation (e.g., degas Pd catalysts under nitrogen) .

Q. Why might biological activity vary between batches?

- Purity discrepancies : Use HPLC-MS to verify batch consistency (>95% purity) .

- Conformational isomers : Perform X-ray crystallography to confirm the dominant solid-state structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.